molecular formula C25H31N3O3 B2579761 1'-Isopropyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 840468-90-8

1'-Isopropyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2579761
CAS No.: 840468-90-8
M. Wt: 421.541
InChI Key: BQKLTGSNVSKETD-UHFFFAOYSA-N
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Description

This compound is a structurally complex spirocyclic molecule featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused to a piperidine ring. Key substituents include an isopropyl group at the 1'-position of the piperidine, a methoxy group at the 7-position of the benzoxazine, and a 4-methoxyphenyl moiety at the 2-position. The spiro junction at position 5 creates a rigid three-dimensional architecture, which is critical for its pharmacological interactions, particularly in central nervous system (CNS) targets . Its synthesis typically involves multi-step cyclization and functionalization reactions, as seen in related spiro compounds (e.g., hydrazine-mediated ring closure and acid-catalyzed condensations) .

Properties

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)-1'-propan-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-17(2)27-14-12-25(13-15-27)28-22(20-6-5-7-23(30-4)24(20)31-25)16-21(26-28)18-8-10-19(29-3)11-9-18/h5-11,17,22H,12-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKLTGSNVSKETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1'-Isopropyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine], a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that incorporates elements known for their biological activity. The presence of methoxy groups and a piperidine ring suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities including:

  • Antimicrobial Effects : Some derivatives have shown significant antibacterial activity against various pathogens.
  • Analgesic Properties : The compound may influence pain pathways, suggesting potential use in pain management.
  • Cytotoxicity : Certain structural analogs have been reported to possess cytotoxic effects against cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Sodium Channel Blockade : Similar compounds have been noted for their ability to block sodium channels, which is critical in managing pain and other disorders .
  • Interaction with Receptors : The compound may interact with neurotransmitter receptors or enzymes involved in pain signaling pathways.
  • Inhibition of Enzymatic Activity : Some related compounds have demonstrated the ability to inhibit specific enzymes that play roles in disease processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnalgesicReduced pain response in animal models
CytotoxicInduced apoptosis in cancer cells

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives similar to the compound . Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Study 2: Analgesic Effects

In a preclinical model, the compound was tested for analgesic effects using a formalin test. The results showed a marked reduction in pain response compared to control groups, indicating its potential utility in pain management therapies .

Case Study 3: Cytotoxicity Against Cancer Cells

Research involving various cancer cell lines demonstrated that the compound could induce apoptosis through mitochondrial pathways. This finding highlights its potential as an anticancer agent .

Scientific Research Applications

The compound 1'-Isopropyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic molecule with potential applications in several scientific fields. This article explores its applications, synthesizing insights from various studies and reports.

Molecular Formula

  • C : 24
  • H : 30
  • N : 2
  • O : 3

Molecular Weight

  • Approximately 394.5 g/mol

Pharmacological Potential

The compound's structure suggests potential pharmacological applications, particularly in neuropharmacology and cancer research. Compounds with similar structures have shown efficacy as:

  • Antidepressants : By modulating neurotransmitter systems.
  • Antitumor agents : Exhibiting cytotoxicity against various cancer cell lines.

Case Studies

  • A study on related piperidine derivatives indicated significant activity against certain cancer types, suggesting that the spirocyclic structure may enhance interaction with biological targets .

Synthetic Chemistry

The synthesis of this compound can be achieved through multiple synthetic routes involving:

  • Piperidine derivatives : Known for their versatility in organic synthesis.
  • Spirocyclic architectures : Offering unique reactivity patterns that can be exploited in drug design.

Synthesis Techniques

  • Multi-component reactions have been optimized to produce piperidine-based compounds, showcasing the compound's potential as a building block in drug discovery .

Research indicates that compounds similar to this one exhibit various biological activities:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal pathogens, making them suitable candidates for developing new antimicrobial agents .

Neuropharmacology

The compound may interact with dopamine receptors, which are critical in treating neuropsychiatric disorders. Studies have linked similar structures to modulation of dopamine D3 receptor activity, indicating potential use in treating conditions like schizophrenia and addiction .

Data Table of Applications

Application AreaDescriptionRelevant Studies
PharmacologyPotential antidepressant and antitumor properties
Synthetic ChemistryMulti-component synthesis methods
Biological ActivityAntimicrobial effects against specific pathogens
NeuropharmacologyInteraction with dopamine receptors

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this spirocyclic compound involves multi-step protocols, often employing cyclization and functional group transformations:

Reaction StepConditions/ReagentsOutcome/Intermediate
Pyrazole ring formation Hydrazine hydrate + α,β-unsaturated ketones Forms 4,5-dihydro-3,5-diarylpyrazole core via cyclocondensation
Spirocyclization K₃PO₄ in dioxane Intramolecular 1,3-dipolar cycloaddition generates spiro[pyrazolo-oxazine-piperidine] scaffold
Methoxy group introduction Methylation with CH₃I/K₂CO₃Incorporates methoxy substituents at C7 and C2 positions
Piperidine functionalization Isopropylamine via reductive amination Introduces the 1'-isopropyl group on the piperidine ring

Critical intermediates include diazo species (e.g., B in Scheme 1g of ) and N-tosylhydrazones (A ), which undergo base-induced cyclization to form the fused heterocyclic system.

Functional Group Transformations

The methoxy and pyrazole moieties participate in selective reactions:

Demethylation

  • Reagent : BBr₃ in CH₂Cl₂ at −78°C

  • Outcome : Cleavage of methoxy groups to hydroxyl groups, enabling further derivatization (e.g., sulfonation or glycosylation).

N-Alkylation of Piperidine

  • Reagent : Alkyl halides (e.g., CH₃CH₂Br) in presence of NaH

  • Outcome : Substitution at the piperidine nitrogen, modifying steric and electronic properties.

Oxidation of Dihydrooxazine

  • Reagent : MnO₂ or DDQ

  • Outcome : Conversion of 1,10b-dihydrooxazine to fully aromatic oxazine, altering conjugation and bioactivity.

Ring-Opening and Rearrangement Reactions

The spirocyclic system undergoes controlled cleavage under specific conditions:

ConditionReaction PathwayProduct
Acidic (HCl/EtOH) Protonation of oxazine oxygenRing-opened pyrazolo-quinazolinone derivative
Basic (NaOH/MeOH) Nucleophilic attack at spiro carbonLinear pyrazole-piperidine amide via C–O bond cleavage

Cross-Coupling Reactions

The 4-methoxyphenyl group enables metal-catalyzed coupling:

Reaction TypeCatalyst/ReagentsApplication Example
Suzuki coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ Replacement of methoxyphenyl with other aryl groups
Buchwald–Hartwig Pd₂(dba)₃/Xantphos, aryl halidesIntroduction of amino or alkoxy substituents on pyrazole

Biological Activity-Driven Modifications

To enhance pharmacological properties, targeted reactions include:

  • Sulfonamide formation : Reaction with sulfonyl chlorides (e.g., TsCl) to improve solubility.

  • Carboxamide coupling : Pyrazine-2-carboxamide derivatives via EDC/HOBt-mediated amidation.

Key Analytical Data for Reaction Monitoring

ReactionCharacterization MethodKey Spectral Data (e.g., ¹H NMR)
Spirocyclization ¹H NMR (CDCl₃)δ 3.78 (s, 3H, OCH₃), δ 4.21–4.25 (m, 2H, spiro-CH₂)
Demethylation IR (KBr)Loss of 2830 cm⁻¹ (C–O–CH₃), appearance of 3400 cm⁻¹ (–OH)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of spirocyclic benzoxazine-piperidine derivatives. Below is a detailed comparison with analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Pharmacological Implications Reference
2′-(4-Chlorophenyl)-7′-methoxy-1′,10b′-dihydrospiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] Cyclohexane replaces piperidine; 4-chlorophenyl instead of 4-methoxyphenyl Reduced basicity (cyclohexane lacks nitrogen), potentially lower CNS penetration
7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[...]piperidine Dichloro substitution at 7,9-positions; propyl instead of isopropyl at 1' Increased lipophilicity (Cl groups) may enhance membrane permeability but reduce solubility
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) Diazaspirodecane core; piperazine-propyl chain Broader receptor affinity (piperazine’s flexibility may target serotonin/dopamine receptors)
MK74: 5-(3,5-bis(trifluoromethyl)phenyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolopyrimidinone core; trifluoromethyl groups Enhanced metabolic stability (CF3 groups resist oxidation)

Table 2: Reaction Yields and Conditions

Compound Key Step Yield (%) Conditions Reference
Target Compound Spirocyclization 65–70 TFA, 35°C, 12 h
MK74 (Pyrazolopyrimidinone analog) Ullmann coupling 55 CuI, 110°C, 24 h
7,9-Dichloro analog Electrophilic chlorination 48 Cl2, DCM, 0°C

Pharmacological and Physicochemical Data

  • Lipophilicity (LogP) : The 4-methoxyphenyl group increases polarity (LogP ~2.8) compared to dichloro analogs (LogP ~3.5) .
  • Receptor Binding: Piperidine-containing spiro compounds show affinity for 5-HT2A and σ1 receptors, whereas pyrazolopyrimidinones (e.g., MK74) target kinases .

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